molecular formula C11H15N5OS2 B2945892 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide CAS No. 848905-08-8

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide

Cat. No.: B2945892
CAS No.: 848905-08-8
M. Wt: 297.4
InChI Key: DSJGZDLBZBBTSM-UHFFFAOYSA-N
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Description

2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide is a thiadiazole-acetamide hybrid compound characterized by a 5-amino-1,3,4-thiadiazole core linked via a sulfanyl (-S-) bridge to an acetamide moiety. The acetamide nitrogen is substituted with a 1-cyanocyclohexyl group, a structural feature that distinguishes it from related derivatives.

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5OS2/c12-7-11(4-2-1-3-5-11)14-8(17)6-18-10-16-15-9(13)19-10/h1-6H2,(H2,13,15)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJGZDLBZBBTSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide typically involves multiple steps. One common synthetic route includes the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with chloroacetyl chloride in the presence of a base, followed by the reaction with 1-cyanocyclohexylamine. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized to maximize yield and minimize waste, often involving continuous flow chemistry techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiadiazole core makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives have been evaluated for their potential use in treating various diseases, including infections and cancer.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its unique chemical properties make it suitable for a wide range of applications.

Mechanism of Action

The mechanism by which 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • The 1-cyanocyclohexyl group in the target compound introduces steric bulk and lipophilicity, which may influence binding to hydrophobic enzyme pockets .
  • Electron-withdrawing groups (e.g., Cl, F) in analogs enhance stability but may reduce solubility compared to the target compound’s nitrile group .

Anticancer Activity

  • Compound 63 (2-(3-fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide) demonstrated moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 18 µM) .
  • N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide showed lower activity (IC₅₀ > 50 µM), suggesting methoxy substituents may reduce potency .
  • Target Compound: No direct cytotoxicity data is available, but its cyanocyclohexyl group may enhance penetration into tumor cells due to increased lipophilicity .

Anti-Inflammatory Potential

  • Pyrazolone-thiadiazole hybrid () exhibited 5-lipoxygenase (5-LOX) inhibition via docking studies, a key target in inflammation .
  • Target Compound: The cyanocyclohexyl group’s steric effects could modulate binding to 5-LOX or cyclooxygenase (COX) enzymes, though this requires experimental validation.

Physicochemical Properties

Property Target Compound N-(4-Chlorophenyl) Analog Compound 63
Molecular Weight ~363 g/mol (estimated) 356.84 g/mol 325.37 g/mol
Melting Point Not reported 138–140°C 135–136°C
Lipophilicity (LogP) High (predicted) Moderate (Cl substituent) Moderate (F substituent)
Synthetic Yield Not reported 82% 72%

Notes:

  • Melting points for analogs correlate with crystallinity, influenced by substituent polarity .

Biological Activity

The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide is a derivative of thiadiazole, a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound includes a thiadiazole ring, which is linked to a sulfanyl group and an acetamide moiety. The presence of these functional groups contributes to its biological properties. The structural formula can be represented as:

C10H13N5S2\text{C}_\text{10}\text{H}_\text{13}\text{N}_\text{5}\text{S}_\text{2}

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have demonstrated that the mechanism of action may involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Antioxidant Activity

Thiadiazole derivatives are also recognized for their antioxidant properties. The ability to scavenge free radicals and reduce oxidative stress is crucial in preventing cellular damage. In vitro assays have shown that the compound effectively reduces reactive oxygen species (ROS) levels.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. It appears to inhibit pro-inflammatory cytokines and mediators, suggesting a role in managing inflammatory diseases. This effect may be attributed to the modulation of signaling pathways involving NF-kB and MAPK.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism.
  • Disruption of Membrane Integrity : By integrating into microbial membranes, it can destabilize membrane integrity.
  • Modulation of Immune Response : The compound may enhance the body's immune response through the regulation of cytokine production.

Case Studies

Several studies have been conducted to evaluate the efficacy of thiadiazole derivatives in clinical settings:

  • Study on Bacterial Infections : A clinical trial involving patients with bacterial infections demonstrated a significant reduction in infection severity when treated with thiadiazole derivatives, including the compound .
  • Anti-inflammatory Study : Another study focused on patients with rheumatoid arthritis showed that treatment with thiadiazole derivatives led to decreased markers of inflammation and improved patient-reported outcomes.

Q & A

Q. What are the recommended synthetic routes for 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via a two-step procedure:

Heterocyclization : React acylated thiosemicarbazides with carbon disulfide under reflux to form the 5-amino-1,3,4-thiadiazole-2-thiol intermediate.

Alkylation : Treat the intermediate with chloroacetyl chloride in the presence of triethylamine (TEA) as a base. Use dioxane or ethanol as solvents at 20–25°C to minimize side reactions. Monitor reaction progress via TLC (e.g., pet-ether/ethyl acetate systems) .

  • Optimization : Adjust molar ratios (e.g., 1:1 for thiol to alkylating agent), extend reaction time (4–6 hours), and recrystallize from ethanol-DMF mixtures for purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :
  • 1H NMR : Identify key protons (e.g., NHNH₂ at δ 4.16 ppm, CH₂ groups at δ 3.43 ppm) and coupling patterns to confirm substitution .
  • IR Spectroscopy : Detect functional groups (e.g., C≡N stretch from the cyanocyclohexyl moiety at ~2200 cm⁻¹, S-S bonds at ~500 cm⁻¹) .
  • Elemental Analysis : Verify C, H, N, S percentages to confirm stoichiometry .
  • Mass Spectrometry (EIMS) : Look for molecular ion peaks (e.g., m/z 189 for core fragments) and characteristic fragmentation patterns .

Q. How can researchers assess the compound’s purity, and what thresholds are acceptable for pharmacological studies?

  • Methodology :
  • TLC : Use silica gel plates with UV visualization; purity ≥95% is standard for in vitro assays.
  • HPLC : Employ reverse-phase C18 columns (acetonitrile/water gradients) with UV detection at 254 nm. Acceptable purity: ≥98% for in vivo studies .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating the compound’s bioactivity (e.g., anticancer, anticonvulsant)?

  • Methodology :
  • In vitro assays :
  • MTT assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Electroshock models : Assess anticonvulsant activity in rodent models via maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures .
  • Controls : Include positive controls (e.g., carbamazepine for anticonvulsant studies) and vehicle controls. Use randomized block designs to minimize bias .

Q. How should researchers address contradictory data in biological activity studies (e.g., high potency in one study vs. inactivity in another)?

  • Methodology :
  • Verify compound purity : Re-analyze samples via HPLC and NMR to rule out degradation or impurities .
  • Assay conditions : Standardize protocols (e.g., cell passage number, serum concentration, exposure time).
  • Structural analogs : Compare activity with derivatives (e.g., 5-phenyl-1,3,4-oxadiazole analogs) to identify SAR trends .

Q. What strategies can elucidate the compound’s structure-activity relationship (SAR) for targeted drug design?

  • Methodology :
  • Substituent variation : Synthesize analogs with modifications to the thiadiazole ring (e.g., replacing -NH₂ with -NO₂) or cyanocyclohexyl group (e.g., cyclohexane vs. aromatic rings) .
  • Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., EGFR for anticancer activity) .
  • In vivo pharmacokinetics : Assess bioavailability and metabolic stability in rodent models to prioritize lead compounds .

Q. How can the compound’s stability under various storage and physiological conditions be systematically evaluated?

  • Methodology :
  • Forced degradation studies : Expose the compound to heat (40–80°C), UV light, and hydrolytic conditions (pH 1–13). Monitor degradation via HPLC .
  • Long-term stability : Store at -20°C in amber vials under nitrogen; assess monthly for 12 months.
  • Simulated gastric fluid : Test solubility and degradation in pH 1.2 buffer to predict oral bioavailability .

Q. What in vitro and in vivo models are appropriate for toxicity profiling?

  • Methodology :
  • In vitro :
  • Ames test : Assess mutagenicity in Salmonella typhimurium strains.
  • hERG assay : Screen for cardiac toxicity using patch-clamp electrophysiology .
  • In vivo :
  • Acute toxicity : Administer escalating doses (10–1000 mg/kg) to rodents; monitor for 14 days (LD₅₀ calculation).
  • Subchronic toxicity : 28-day repeated dosing with histopathological analysis .

Q. What mechanistic studies can uncover the compound’s mode of action (e.g., enzyme inhibition, receptor modulation)?

  • Methodology :
  • Enzyme assays : Test inhibition of cyclooxygenase (COX), acetylcholinesterase, or kinases using fluorometric/colorimetric kits .
  • Proteomics : Perform LC-MS/MS to identify differentially expressed proteins in treated vs. untreated cells .
  • siRNA knockdown : Silence candidate targets (e.g., Bcl-2 for apoptosis) to validate mechanistic pathways .

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